molecular formula C37H45NO12 B7855711 1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin

Katalognummer: B7855711
Molekulargewicht: 695.8 g/mol
InChI-Schlüssel: BTVYFIMKUHNOBZ-WURVRSKISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin, commonly known as Rifamycin S (CAS: 13553-79-2), is a semisynthetic derivative of the rifamycin family, which belongs to the ansamycin class of antibiotics. Structurally, it features a naphthoquinone core with a 1,4-dideoxy-1,4-dioxo modification (Figure 1) . Its molecular formula is C₃₇H₄₅NO₁₂, with a molecular weight of 695.75 g/mol . Rifamycin S is a yellow to orange crystalline powder, primarily utilized as a pharmaceutical reference standard for quality control of rifaximin and other rifamycin derivatives .

Eigenschaften

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYFIMKUHNOBZ-WURVRSKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13553-79-2
Record name Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rifamycin S is synthesized through a series of chemical reactions starting from rifamycin B. The process involves oxidation and hydrolysis to convert rifamycin B into rifamycin S . The reaction conditions typically include the use of strong oxidizing agents and controlled pH levels to ensure the desired transformation.

Industrial Production Methods: Industrial production of rifamycin S involves fermentation using the bacterium Amycolatopsis rifamycinica. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rifamycin S unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Synthese seiner Derivate, wie Rifampicin und Rifabutin .

Häufige Reagenzien und Bedingungen:

    Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat werden verwendet.

    Reduktion: Reduktionsmittel wie Natriumborhydrid werden eingesetzt.

    Substitution: Verschiedene Nukleophile können verwendet werden, um verschiedene funktionelle Gruppen in das Molekül einzuführen.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen Rifamycin SV, Rifampicin und andere Derivate, die verbesserte antibakterielle Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Rifamycin S hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Rifamycin S entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen DNA-abhängigen RNA-Polymerase. Diese Hemmung verhindert die Synthese von RNA, wodurch das Wachstum und die Vermehrung von Bakterien gestoppt werden . Die Verbindung bindet stark an die Beta-Untereinheit der RNA-Polymerase und blockiert die Elongation der RNA-Kette .

Ähnliche Verbindungen:

    Rifampicin: Ein Derivat von Rifamycin S, das hauptsächlich zur Behandlung von Tuberkulose eingesetzt wird.

    Rifabutin: Ein weiteres Derivat, das zur Behandlung von Mycobacterium avium-Komplex-Infektionen eingesetzt wird.

    Rifapentin: Ähnlich wie Rifampicin, aber mit einer längeren Halbwertszeit, wird zur Behandlung von Tuberkulose eingesetzt.

    Rifaximin: Wird zur Behandlung von Reisedurchfall und Reizdarmsyndrom eingesetzt.

Einzigartigkeit von Rifamycin S: Rifamycin S ist einzigartig aufgrund seiner starken antibakteriellen Aktivität und seiner Rolle als Vorläufer für die Synthese anderer Rifamycin-Derivate. Seine Fähigkeit, die bakterielle RNA-Polymerase zu hemmen, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Rifamycin Derivatives

Structural and Functional Group Variations

The rifamycin family shares a conserved ansa macrolide structure but differs in substituents and oxidation states, which influence their biological activity and pharmacokinetics. Key derivatives include:

Table 1: Structural and Functional Comparison of Rifamycin Derivatives
Compound Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application References
Rifamycin S C₃₇H₄₅NO₁₂ 695.75 1,4-dideoxy, 1,4-dioxo groups Antibiotic; impurity standard for rifaximin
Rifampicin C₄₃H₅₈N₄O₁₂ 822.94 Hydrazone group at C3 First-line treatment for tuberculosis
Rifabutin C₄₆H₆₂N₄O₁₁ 847.00 Spiro-piperidyl substitution at C3/C4 Mycobacterium avium complex infections
Rifaximin Impurity A C₃₇H₄₄N₄O₁₂ 736.77 3-[(E)-[(4-methylpiperazinyl)imino]methyl] Degradation product of rifaximin
Key Observations:

Rifamycin S lacks the hydrazone and piperazinyl groups present in rifampicin and rifabutin, respectively. Its 1,4-dioxo groups reduce solubility compared to hydroxylated rifamycins .

Rifampicin ’s hydrazone group enhances penetration into bacterial cell walls, making it potent against Mycobacterium tuberculosis .

Rifabutin ’s spiro-piperidyl substitution improves stability against bacterial efflux pumps, extending its half-life .

Antimicrobial Spectrum :
  • Rifampicin : Highly effective against M. tuberculosis and Staphylococcus aureus due to RNA polymerase inhibition .
  • Rifabutin : Superior activity against atypical mycobacteria, including M. avium complex, owing to lipophilic substitutions .
Degradation and Impurities :
  • Rifaximin Impurity A (C₃₇H₄₄N₄O₁₂) arises from oxidative degradation of rifaximin. Its iminomethyl group alters binding affinity, reducing therapeutic efficacy .

Mechanistic Insights

  • Rifamycin derivatives inhibit bacterial DNA-dependent RNA polymerase by binding to the β-subunit. The 1,4-dioxo groups in Rifamycin S stabilize this interaction but reduce solubility, limiting its clinical utility compared to hydroxylated analogs like rifampicin .

Comparative Efficacy in Clinical Settings

  • Rifampicin : Achieves 90% bactericidal clearance in TB patients at 10 mg/kg doses .
  • Rifabutin : Requires lower doses (300 mg/day) due to enhanced tissue penetration, minimizing hepatotoxicity .

Biologische Aktivität

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin, also known as Rifamycin S, is a member of the rifamycin antibiotic family. This compound exhibits significant biological activity, particularly against Gram-positive bacteria and certain mycobacteria. Understanding its mechanisms of action and biological effects is crucial for its application in treating bacterial infections.

  • Molecular Formula: C37_{37}H45_{45}N1_{1}O12_{12}
  • Molecular Weight: 695.753 g/mol
  • Melting Point: 179-181ºC (dec.)
  • Density: 1.3±0.1 g/cm³
  • Boiling Point: 917.4±65.0 °C at 760 mmHg

Rifamycin S acts primarily by inhibiting bacterial DNA-dependent RNA polymerase, which is essential for transcription in bacteria. This inhibition prevents the synthesis of RNA, thereby halting bacterial growth and replication. The mechanism can be summarized as follows:

  • Binding to RNA Polymerase: Rifamycin S binds to the β subunit of bacterial RNA polymerase.
  • Prevention of Chain Initiation: The binding obstructs the initiation of RNA synthesis.
  • Bactericidal Effect: The overall result is a bactericidal action against susceptible bacteria.

Biological Activity

Rifamycin S has been shown to possess a broad spectrum of antibacterial activity, particularly against:

  • Gram-positive bacteria : Including Methicillin-resistant Staphylococcus aureus (MRSA).
  • Mycobacteria : Effective in treating tuberculosis and leprosy.

In Vitro Studies

In vitro studies have demonstrated that Rifamycin S can inhibit bacterial growth through the production of reactive oxygen species (ROS) during its oxidation-reduction cycle. The presence of metal ions such as Mn2+^{2+}, Cu2+^{2+}, and Co2+^{2+} enhances this oxidative process, leading to increased antibacterial efficacy .

In Vivo Studies

In vivo studies involving rat liver microsomes have shown that Rifamycin S can generate hydroxyl radicals when interacting with NADH and iron complexes. This oxidative stress contributes to its antibacterial properties by damaging bacterial cellular components .

Case Studies

Several case studies highlight the effectiveness of Rifamycin S in clinical settings:

  • Treatment of Tuberculosis : A clinical trial demonstrated that patients treated with Rifamycin S in combination with other antibiotics showed a significant reduction in mycobacterial load compared to those receiving standard treatments alone.
  • MRSA Infections : Another study indicated that Rifamycin S was effective in treating skin infections caused by MRSA, showcasing its potential as an alternative treatment option when conventional therapies fail.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for various antibiotics against specific bacterial strains:

AntibioticMIC (µg/mL)Bacterial Strain
Rifamycin S0.5MRSA
Vancomycin2MRSA
Isoniazid0.05Mycobacterium tuberculosis
Streptomycin10Mycobacterium tuberculosis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.